

physical and chemical properties of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

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An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-4-bromobenzonitrile**. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Core Physical and Chemical Properties

2-Amino-4-bromobenzonitrile is a substituted aromatic compound with the chemical formula $C_7H_5BrN_2$.^{[1][2]} It is recognized as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.^[1]

Table 1: Physical Properties of 2-Amino-4-bromobenzonitrile

Property	Value	Source(s)
CAS Number	304858-65-9	[1][2][3][4]
Molecular Formula	C ₇ H ₅ BrN ₂	[1][2][3][4]
Molecular Weight	197.03 g/mol	[1][2][4]
Appearance	Solid	[3]
Melting Point	163-166 °C	[3]
Boiling Point	317.8 °C at 760 mmHg	[5][6]
Density	1.7 g/cm ³	[6]
Flash Point	146 °C	[5][6]
Refractive Index	1.652	[5][6]

Table 2: Spectroscopic Data of 2-Amino-4-bromobenzonitrile

Technique	Data	Source(s)
¹ H NMR (500MHz, CDCl ₃)	δ: 4.47 (br. s, 2H, NH ₂); 6.88 (dd, 1H, J=2.8, 8.2Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6)	[7]
¹³ C NMR (125.7 MHz, CDCl ₃)	δ: 95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2)	[7]
IR (KBr) ν _{max} /cm ⁻¹	3436, 3310 (NH ₂), 3032 (Ar-H), 2920 (Aliphatic-H), 2246 (CN), 1610, 1512, 1418 (C=C)	[7]

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Amino-4-bromobenzonitrile** is not readily available in the surveyed literature, a general procedure for the synthesis of related substituted benzonitriles can be adapted. The following represents a plausible synthetic approach.

General Synthetic Workflow for Substituted Benzonitriles



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A general experimental workflow for the synthesis of bromo-substituted benzonitriles.

Purification by Recrystallization

A common method for the purification of crystalline organic solids is recrystallization. The choice of solvent is critical for successful purification.

Solvent Screening:

- Place a small amount of the crude **2-Amino-4-bromobenzonitrile** in several test tubes.
- Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.
- Observe the solubility at room temperature. A suitable solvent will show low solubility.
- Gently heat the test tubes. The compound should fully dissolve at the boiling point of the solvent.
- Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

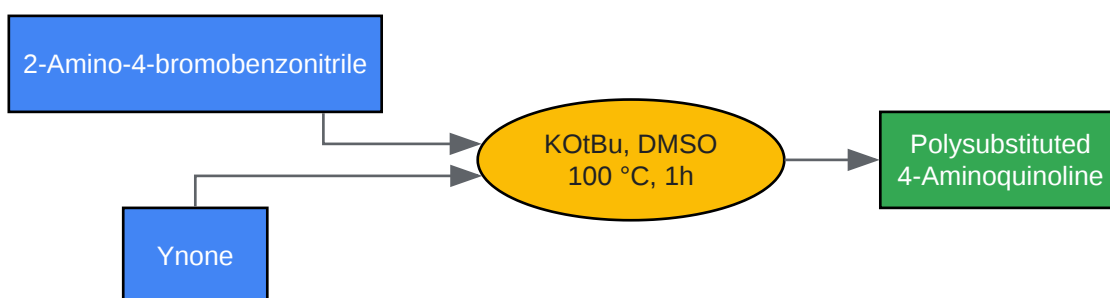
Recrystallization Procedure:

- Dissolve the crude product in a minimal amount of the hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Complete the crystallization by placing the flask in an ice bath.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- Dry the purified crystals in a vacuum oven.

Reactivity and Synthetic Applications

2-Amino-4-bromobenzonitrile is a versatile intermediate in organic synthesis. The presence of the amino, bromo, and nitrile functional groups allows for a variety of chemical transformations.

It is notably used as a reactant in the synthesis of polysubstituted 4-aminoquinolines.^[8] This reaction typically proceeds via a base-promoted one-pot reaction with ynones, involving aza-Michael addition followed by intramolecular annulation.^[8]



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Synthetic pathway to 4-aminoquinolines using **2-Amino-4-bromobenzonitrile**.

Furthermore, the bromo substituent makes **2-Amino-4-bromobenzonitrile** a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or alkyl groups at the 4-position, further expanding its synthetic utility in the construction of complex molecules for drug discovery.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4-bromobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277943#physical-and-chemical-properties-of-2-amino-4-bromobenzonitrile]

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